molecular formula C28H30NO4+ B1260824 Bephenium hydroxynaphthoate CAS No. 3818-50-6

Bephenium hydroxynaphthoate

Cat. No. B1260824
CAS RN: 3818-50-6
M. Wt: 444.5 g/mol
InChI Key: PMPQCPQAHTXCDK-UHFFFAOYSA-N
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Description

Bephenium hydroxynaphthoate is an anthelmintic agent that was formerly used in the treatment of hookworm infections and ascariasis . It is also known to have antibacterial and antiparasitic properties . The drug exhibits its anthelmintic action by acting as a cholinergic agonist, causing paralysis of the parasite musculature, which facilitates its removal from the intestines .


Molecular Structure Analysis

The molecular formula of Bephenium hydroxynaphthoate is C28H29NO4 . Its molecular weight is 443.54 g/mol . The percent composition is C 75.82%, H 6.59%, N 3.16%, O 14.43% .

Scientific Research Applications

Anthelmintic Treatment for Hookworm Infections

Bephenium hydroxynaphthoate has been used as an anthelmintic agent, particularly effective against hookworm infections . Clinical trials conducted in the past have demonstrated its efficacy in reducing hookworm populations in infected individuals. Its mode of action involves interfering with the parasite’s energy metabolism, leading to paralysis and expulsion from the host’s body.

Ascariasis Management

Another notable application of Bephenium hydroxynaphthoate is in the treatment of ascariasis, caused by the Ascaris lumbricoides worm . The compound has been shown to cause expulsion of the worms from the gastrointestinal tract, thus alleviating the infection.

Veterinary Medicine

In veterinary medicine, Bephenium hydroxynaphthoate has been used to treat nematode infections in animals such as dogs, cats, and livestock . Its broad-spectrum anthelmintic properties make it suitable for use in a variety of animal species.

Analytical Chemistry

The compound’s analytical standard is utilized in chromatography and gas chromatography as a reference substance to ensure the accuracy and calibration of analytical instruments . This application is crucial in pharmaceutical research and quality control laboratories.

Pharmacokinetic Studies

Bephenium hydroxynaphthoate has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles . These studies are essential for developing dosing regimens and ensuring the safety and efficacy of the compound in therapeutic use.

Toxicological Research

Research into the toxicology of Bephenium hydroxynaphthoate has provided insights into its safety profile. Studies on laboratory animals have helped establish the compound’s low toxicity levels, which is a critical factor in its application as a therapeutic agent .

Development of New Anthelmintic Agents

The chemical structure of Bephenium hydroxynaphthoate has served as a basis for the development of new anthelmintic agents. By studying its mechanism of action, researchers aim to design novel compounds with enhanced efficacy and safety profiles .

Educational Tool in Pharmacology

Lastly, Bephenium hydroxynaphthoate is used as an educational tool in pharmacology and medicinal chemistry courses. It exemplifies the drug development process from discovery to clinical application, serving as a case study for students learning about anthelmintic drugs .

Mechanism of Action

Target of Action

Bephenium hydroxynaphthoate is an anthelmintic agent, which means it is used to treat parasitic worm infections . The primary target of this compound is the B-type Acetylcholine Receptor (AChR) . AChRs are key components in the nervous system of many organisms, including parasitic worms, and play a crucial role in transmitting signals across synapses.

Mode of Action

Bephenium hydroxynaphthoate acts as a cholinergic agonist . This means it binds to and activates the B-type AChR, mimicking the action of the neurotransmitter acetylcholine. The activation of these receptors leads to an influx of ions into the muscle cells of the parasite, causing paralysis of the parasite musculature . This paralysis disrupts the worm’s ability to maintain its position in the host’s intestines, leading to its expulsion from the host body .

Biochemical Pathways

It is known that the compound’s action on the b-type achr disrupts the normal functioning of the parasite’s neuromuscular system . This disruption likely affects various downstream processes and pathways related to the worm’s movement, feeding, and reproduction.

Pharmacokinetics

Bephenium hydroxynaphthoate is administered orally . Its bioavailability is less than 1%, indicating that very little of the drug is absorbed into the bloodstream . The compound is excreted renally, but this process is negligible due to the low bioavailability .

Result of Action

The primary result of bephenium hydroxynaphthoate’s action is the expulsion of parasitic worms from the host’s body . By causing paralysis of the worm’s musculature, the drug disrupts the worm’s ability to maintain its position in the intestines. This leads to the worm being passed out of the body, effectively treating the infection .

Safety and Hazards

Bephenium hydroxynaphthoate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-carboxynaphthalen-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPQCPQAHTXCDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022662
Record name Bephenium hydroxynaphthoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bephenium hydroxynaphthoate

CAS RN

3818-50-6
Record name Bephenium hydroxynaphthoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bephenium hydroxynaphthoate [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818506
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Record name Bephenium hydroxynaphthoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bephenium hydroxynaphthoate
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Record name BEPHENIUM HYDROXYNAPHTHOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: Bephenium hydroxynaphthoate acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of Bephenium hydroxynaphthoate?

A2: The molecular formula of Bephenium hydroxynaphthoate is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of Bephenium hydroxynaphthoate against different hookworm species?

A7: Bephenium hydroxynaphthoate has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does Bephenium hydroxynaphthoate compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of Bephenium hydroxynaphthoate to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

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